Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Vue d'ensemble

Description

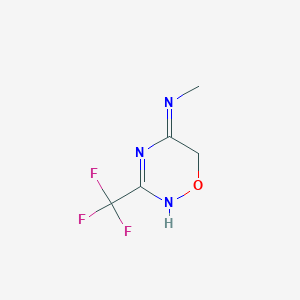

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 924867-89-0 . It has a molecular weight of 303.55 . The IUPAC name for this compound is methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate .

Synthesis Analysis

The synthesis of Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor via a cross joint followed by chlorosulfonylation in the tandem tank reactor . This process significantly reduces side reactions such as hydrolysis, even at high concentrations of hydrochloric acid .Molecular Structure Analysis

The InChI code for Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate has a melting point of 59-61 degrees Celsius . It’s a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Efficiency

- Efficient Synthesis : Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is synthesized efficiently through continuous-flow diazotization. This method inhibits side reactions, such as hydrolysis, even in high concentrations of hydrochloric acid, demonstrating its potential in a flow reactor setup (Yu et al., 2016).

Molecular Structure and Properties

- Crystal Structure : The compound exhibits a novel crystal structure, as exemplified in the case of amidoflumet, where sulfonamide H atom and the carbonyl O atom of the ester substituent align coplanarly with the aromatic ring, forming an intramolecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).

Chemical Reactions and Transformations

- Chlorination Products : Chlorination of related compounds leads to various isomers, demonstrating the complex chemical behavior and potential of methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate in derivative synthesis (Stelt, Suurmond, & Nauta, 1956).

Application in Sensing Technologies

- Chemosensors : Derivatives of methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate show potential in the development of selective and colorimetric fluoride chemosensors. This application underscores its utility in environmental and analytical chemistry (Ma et al., 2013).

Interaction with Other Chemicals

- Corrosion Inhibition and Antimicrobial Activity : Schiff base ligands derived from compounds related to methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate demonstrate both corrosion inhibition and antimicrobial activities, highlighting its versatility in materials science and biochemistry (Pandiarajan et al., 2020).

Environmental and Biochemical Interactions

- Degradation Pathways : In environmental contexts, related chlorophenols undergo anaerobic degradation, leading to simpler compounds like benzoate. This indicates the potential environmental impact and degradation pathways of methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate and its derivatives (Zhang & Wiegel, 1990).

Safety And Hazards

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is classified as a dangerous substance. It has hazard statements H301-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

methyl 2,4-dichloro-5-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUFQIGUCYKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)

![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)

![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)

![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)

![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)